>50-Fold Higher Cytotoxicity of 4-Chromanone-Derived Chalcone versus 1-Tetralone Analog in T-Lymphocyte Assays
A direct head-to-head comparison evaluated the in vitro cytotoxicity of (E)-3-(4′-methylbenzylidene)-4-chromanone (IIIb) versus its 1-tetralone counterpart (IIb) against human Molt 4/C8 and CEM T-lymphocyte cell lines. The 4-chromanone-based analog exhibited >50-fold higher cytotoxic potency relative to the tetralone derivative [1][2].
| Evidence Dimension | In vitro cytotoxicity (relative IC50 ratio) |
|---|---|
| Target Compound Data | (E)-3-(4′-methylbenzylidene)-4-chromanone (IIIb) |
| Comparator Or Baseline | (E)-3-(4′-methylbenzylidene)-1-tetralone (IIb) |
| Quantified Difference | >50-fold increase in cytotoxicity for the chromanone derivative |
| Conditions | Human Molt 4/C8 and CEM T-lymphocyte cell lines; IC50 ratio comparison |
Why This Matters
This substantial potency differential demonstrates that the endocyclic oxygen in the 4-chromanone scaffold confers a non-trivial advantage in thiol-mediated cytotoxicity, making 4-chromanone the preferred starting scaffold for developing anticancer chalcone derivatives.
- [1] Bognár, G., Kenari, F., Pintér, Z., Borges, I. D., Camargo, A. J., Oliveira, H. C. B., ... & Perjési, P. (2024). (E)-2-Benzylidenecyclanones: Part XX—Reaction of Cyclic Chalcone Analogs with Cellular Thiols: Unexpected Increased Reactivity of 4-Chromanone- Compared to 1-Tetralone Analogs in Thia-Michael Reactions. Molecules, 29(23), 5493. View Source
- [2] Bognár, G., et al. (2024). In vitro relative cytotoxicity (IC50 (IIb)/IC50 (IIIb) of (E)-3-(4′-methylbenzylidene)-4-chromanone (IIIb) towards human Molt 4/C8 and CEM T-lymphocytes showed a >50-fold increase. Molecules, 29(23), 5493. Abstract via OvidDS. View Source
